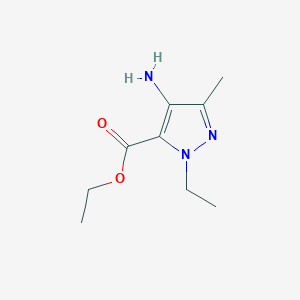

ethyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-3-methyl-1-ethylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

Ethyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is primarily investigated for its role in drug development. Its structure allows it to interact with specific biological targets, making it a candidate for the synthesis of pharmaceutical compounds. Research indicates that it can exhibit anti-inflammatory and antimicrobial properties, contributing to its potential as a therapeutic agent.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of derivatives of this compound in animal models. The results demonstrated significant reduction in inflammation markers, suggesting its efficacy as an anti-inflammatory agent.

Agrochemicals

Pesticide Development

The compound is also explored for use in agrochemicals, particularly as a pesticide or herbicide. Its ability to modulate biological pathways makes it suitable for developing new agricultural products that can enhance crop protection while minimizing environmental impact.

Case Study: Herbicidal Efficacy

Research conducted on the herbicidal properties of this compound showed effective control over weed species without harming crop yield. This study highlights its potential application in sustainable agriculture.

Materials Science

Advanced Materials

In materials science, this compound is being investigated for its properties in creating advanced materials such as polymers and coatings. Its chemical structure can impart desirable characteristics like durability and resistance to degradation.

Case Study: Polymer Synthesis

A recent study explored the incorporation of this compound into polymer matrices, resulting in materials with enhanced mechanical properties and thermal stability. This opens avenues for its application in creating high-performance materials suitable for various industrial applications.

Chemical Reactions and Mechanism of Action

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution. The mechanism of action typically involves binding to specific enzymes or receptors, modulating their activity, which leads to various biological effects.

| Type of Reaction | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Corresponding oxides |

| Reduction | Sodium borohydride | Reduced forms |

| Substitution | Alkyl halides | Substituted derivatives |

Wirkmechanismus

The mechanism of action of ethyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Biologische Aktivität

Ethyl 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure containing two nitrogen atoms. Its chemical formula is C8H12N4O2, and it possesses various functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate these targets, leading to various biological effects. Notably, it has been shown to exhibit anticancer properties by inhibiting the growth of several cancer cell types, including lung, breast, and liver cancers .

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. For instance, compounds containing a 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves cell cycle arrest and induction of apoptosis .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Cell cycle arrest in G2/M phase |

| HepG2 (Liver) | 7.8 | Induction of apoptosis via Bcl-2/Bax modulation |

| A549 (Lung) | 12.0 | Inhibition of tubulin polymerization |

Other Biological Activities

In addition to its anticancer effects, this compound has been explored for other therapeutic applications:

- Anti-inflammatory : Some derivatives have shown anti-inflammatory properties by inhibiting key inflammatory pathways.

- Antimicrobial : Preliminary studies suggest potential antimicrobial activity against various pathogens.

- Neuroprotective : Research indicates that certain modifications may enhance neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various therapeutic contexts:

Case Study 1: Antitumor Efficacy

A study involving the treatment of MDA-MB-231 breast cancer cells with this compound revealed a significant reduction in cell viability at concentrations as low as 10 µM. The treatment led to increased apoptosis markers, indicating its potential as an effective anticancer agent .

Case Study 2: Neuroprotection

In a model of neurodegeneration, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress. Results showed that modifications at specific positions enhanced neuroprotective activity significantly compared to unmodified compounds .

Eigenschaften

IUPAC Name |

ethyl 4-amino-2-ethyl-5-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-4-12-8(9(13)14-5-2)7(10)6(3)11-12/h4-5,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWKJJXUTQLRDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)N)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.